

Measuring Intracellular pH with Fluorescein Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *4',5'-Dibromofluorescein*

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Introduction

The precise regulation of intracellular pH (pHi) is fundamental to a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.^[1] Fluorescein derivatives have emerged as invaluable fluorescent probes for monitoring pHi in living cells due to their sensitivity to pH changes within the physiological range. This document provides detailed application notes and protocols for the use of common fluorescein derivatives, namely 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and 5(6)-Carboxyfluorescein (CF), in measuring intracellular pH.

Fluorescein and its derivatives exhibit pH-dependent fluorescence.^{[2][3]} Under basic conditions (pH > 8), fluorescein strongly absorbs blue light (around 490 nm) and emits green light (around 515 nm).^{[2][3]} As the pH becomes more acidic, the fluorescence intensity decreases.^{[2][3]} This property allows for the quantification of pHi by measuring the fluorescence intensity of the dye loaded within cells. To facilitate entry and retention within cells, these dyes are often used as their acetoxymethyl (AM) ester forms, such as BCECF-AM. These non-polar, membrane-permeant molecules readily cross the cell membrane and are subsequently cleaved by intracellular esterases, trapping the polar, fluorescent indicator inside the cell.^{[4][5]}

Key Fluorescein Derivatives for Intracellular pH Measurement

BCECF is the most widely used fluorescent indicator for measuring intracellular pH.^{[4][6][7]} Its pKa of approximately 6.97-7.0 makes it highly sensitive to pH changes within the normal physiological range of 6.8-7.4.^{[4][6][8][9]} Carboxyfluorescein (CF) is another commonly used pH indicator, which is better retained in cells compared to the parent compound, fluorescein, due to its additional negative charge.^{[2][10]}

Quantitative Data of Common Fluorescein Derivatives

Property	BCECF	5(6)-Carboxyfluorescein (CF)	Reference
pKa	~6.97 - 7.0	~6.4	[4][6][8][9]
Excitation Wavelength (pH-sensitive)	~490-505 nm	~490 nm	[4][5][6][8]
Excitation Wavelength (Isosbestic Point)	~439-440 nm	~440 nm	[5][6][11]
Emission Wavelength	~530-535 nm	~520-530 nm	[4][5][6][8]
Form for Cell Loading	BCECF-AM	Carboxyfluorescein Diacetate (CFDA)	[2][4][5]

Experimental Protocols

Protocol 1: Loading Cells with BCECF-AM

This protocol describes the general procedure for loading adherent or suspension cells with the acetoxyethyl ester of BCECF.

Materials:

- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxyethyl ester)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- HEPES-buffered saline (HBS) or other appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

- Cell culture medium
- Adherent or suspension cells

Procedure:

- Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[\[5\]](#) Avoid repeated freeze-thaw cycles.[\[12\]](#) The DMSO solution may change color from pale yellow to dark orange upon decomposition of the AM ester.[\[6\]](#)[\[7\]](#)
- Prepare Loading Buffer: Dilute the BCECF-AM stock solution into cell culture medium or a physiological buffer (e.g., HBS) to a final working concentration of 2-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
- Cell Preparation:
 - Adherent Cells: Plate cells on coverslips or in appropriate culture dishes and allow them to adhere overnight.
 - Suspension Cells: Harvest cells and resuspend them in cell culture medium or physiological buffer at a density of 1×10^6 to 5×10^6 cells/mL.
- Dye Loading:
 - Adherent Cells: Remove the culture medium and replace it with the BCECF-AM loading buffer.
 - Suspension Cells: Add the BCECF-AM loading buffer to the cell suspension.
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[\[5\]](#)[\[6\]](#)[\[12\]](#) The optimal incubation time should be determined empirically for each cell type.
- Washing:
 - Adherent Cells: Wash the cells 2-3 times with warm (37°C) physiological buffer to remove extracellular dye.

- Suspension Cells: Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh, warm physiological buffer. Repeat the wash step 2-3 times.
- De-esterification: Incubate the washed cells in fresh physiological buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM by intracellular esterases.^[5]
- Measurement: The cells are now loaded with BCECF and are ready for fluorescence measurements.

Protocol 2: In Situ Intracellular pH Calibration using Nigericin and High K+ Buffer

This protocol allows for the conversion of fluorescence intensity ratios into absolute pH values by equilibrating the intracellular and extracellular pH.

Materials:

- BCECF-loaded cells (from Protocol 1)
- High Potassium (High K+) Calibration Buffers: A series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a high concentration of potassium (typically 120-140 mM). The osmolarity should be adjusted to be similar to the physiological buffer.
- Nigericin stock solution (5-10 mM in ethanol or DMSO). Nigericin is a K+/H+ ionophore.
- Fluorometer, fluorescence microscope, or flow cytometer capable of ratiometric measurements.

Procedure:

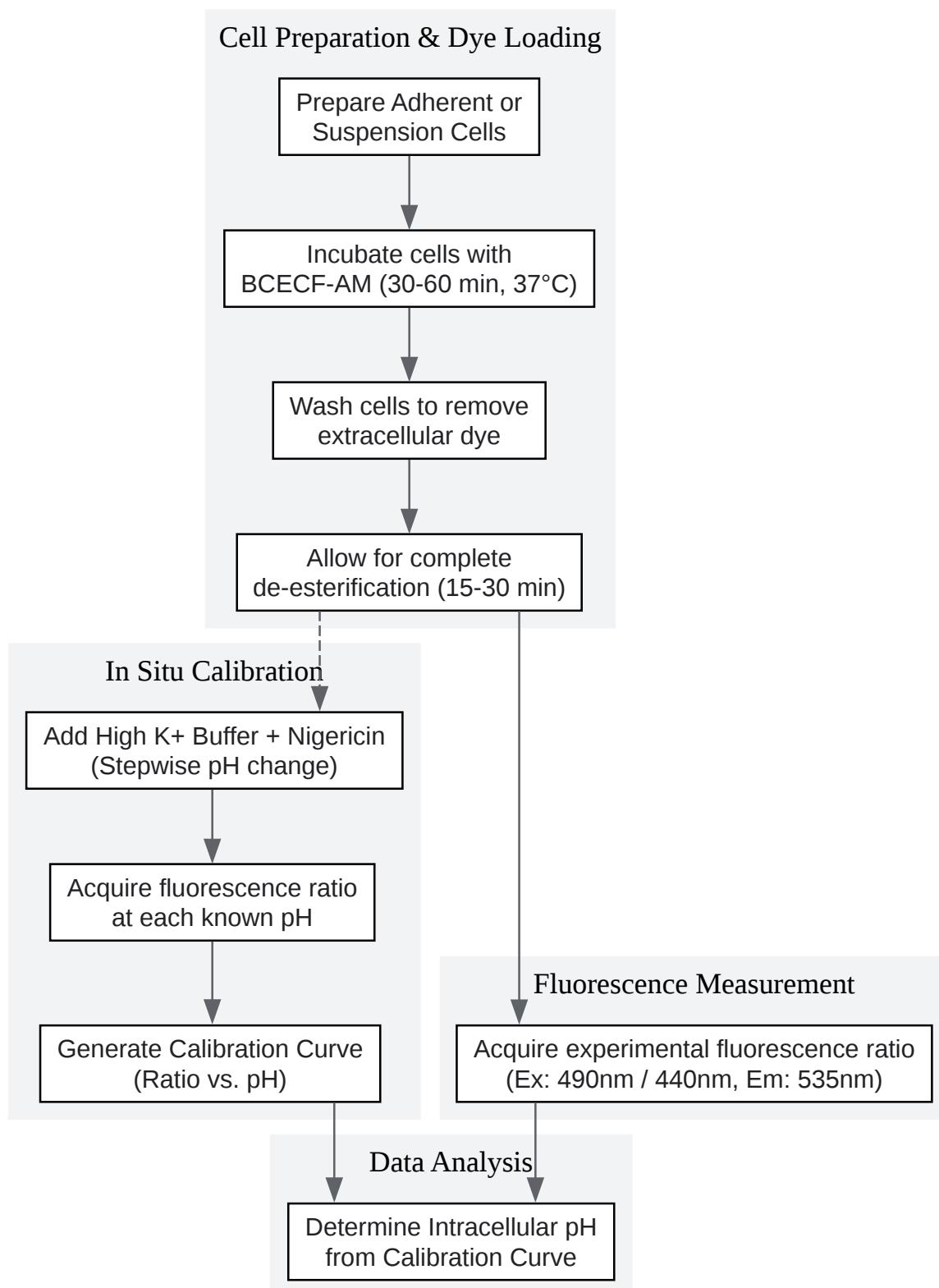
- Prepare High K+ Calibration Buffers: Prepare a set of at least 4-5 high K+ buffers with known pH values covering the expected physiological range.
- Baseline Measurement: Record the baseline fluorescence of the BCECF-loaded cells in a normal physiological buffer. For ratiometric measurements, acquire fluorescence intensities

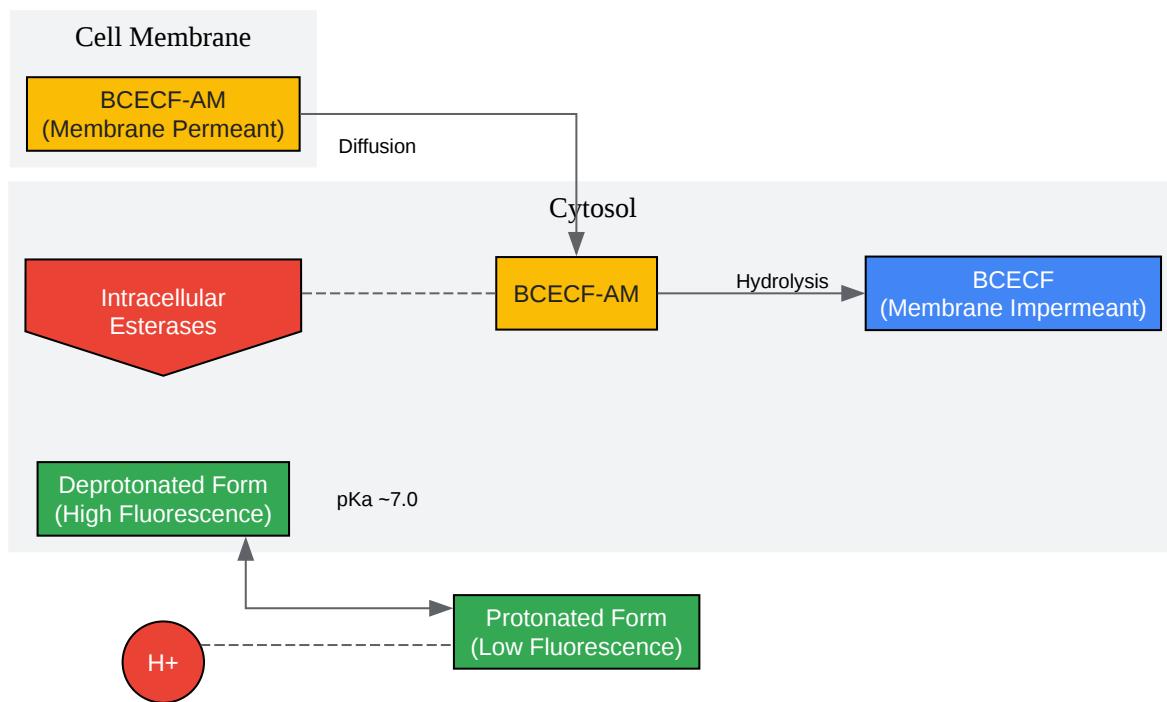
at the two excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring emission at ~535 nm.[5][13]

- Equilibration: Perfuse the cells with or resuspend them in the first high K⁺ calibration buffer (e.g., pH 7.5) containing 5-10 μM nigericin.[13]
- Record Fluorescence Ratio: Allow the intracellular and extracellular pH to equilibrate for 5-10 minutes.[13] Once the fluorescence ratio stabilizes, record the value.
- Stepwise pH Change: Sequentially perfuse the cells with the remaining high K⁺ calibration buffers (from high to low pH or vice versa), allowing for equilibration and recording the stable fluorescence ratio at each pH.[13]
- Generate Calibration Curve: Plot the recorded fluorescence ratios against the corresponding pH values of the calibration buffers.
- Determine Intracellular pH: The fluorescence ratio of the experimental cells (measured in normal physiological buffer) can then be used to determine the intracellular pH by interpolating from the calibration curve.

Note on Calibration: While the nigericin/high-K⁺ method is widely used, some studies suggest it may introduce systematic errors in pH_i estimations.[14][15] Alternative calibration techniques or careful validation of the method for the specific cell type is recommended for highly accurate measurements.[13]

Visualizations





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